molecular formula C23H29N5O5 B14443695 Tyrosyl-alanyl-phenylalanyl-glycinamide CAS No. 78700-75-1

Tyrosyl-alanyl-phenylalanyl-glycinamide

Cat. No.: B14443695
CAS No.: 78700-75-1
M. Wt: 455.5 g/mol
InChI Key: JWZLANUHRXGDET-CCKFTAQKSA-N
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Description

Tyrosyl-alanyl-phenylalanyl-glycinamide is a synthetic peptide composed of the amino acids tyrosine, alanine, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-alanyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-alanyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with analogs to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products

The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using mass spectrometry and HPLC.

Scientific Research Applications

Based on the search results, here's information on the applications of peptides, including compounds containing Tyrosyl-alanyl-phenylalanyl-glycinamide:

Peptide Therapeutics and Conjugates

  • Targeted Drug Delivery : Peptide vectors can transport peptide therapeutics across the blood-brain barrier (BBB) or into specific cell types like liver, lung, kidney, spleen, and muscle . This targeted delivery allows for therapeutic efficacy using lower doses or less frequent dosing, potentially reducing side effects and/or increasing efficacy compared to unconjugated peptide therapeutics .
  • Improved Stability and Pharmacokinetics : Conjugating a peptide therapeutic to a peptide vector may increase stability, improve pharmacokinetics, or reduce degradation in vivo compared to the unconjugated peptide .
  • Treatment of Metabolic Disorders : Compounds including a GLP-1 agonist as a peptide therapeutic can treat metabolic disorders like diabetes and obesity .
  • Methods of Treatment : Such compounds can reduce food intake and body weight in overweight, obese, or bulimic subjects . They can also treat disorders like anxiety, movement disorder, Alzheimer's disease, and Parkinson's disease . Additionally, they can increase neurogenesis and improve learning or enhance neuroprotection, which may benefit those with central nervous system diseases such as Parkinson's and Alzheimer's .
  • Additional Therapeutic Applications : These compounds can convert liver stem/progenitor cells into functional pancreatic cells; prevent beta-cell deterioration and stimulate β-cell proliferation; treat obesity; suppress appetite and induce satiety; treat irritable bowel syndrome; reduce morbidity and/or mortality associated with myocardial infarction and stroke; treat acute coronary syndrome; attenuate post-surgical catabolic changes; treat hibernating myocardium or diabetic cardiomyopathy; suppress plasma blood levels of norepinephrine; increase urinary sodium excretion, decreasing urinary potassium concentration; treat conditions/disorders associated with toxic hypervolemia; induce an inotropic response and increase cardiac contractility; treat polycystic ovary syndrome and respiratory distress . They can also treat cancer, neurodegenerative diseases, or lysosomal storage disorders .

Carnosine

Carnosine (β-alanyl-L-histidine) is a naturally occurring endogenous dipeptide with a multimodal mechanism of action, including detoxification of reactive oxygen and nitrogen species, down-regulation of pro-inflammatory mediators, inhibition of aberrant protein formation, and modulation of immune cells . It has shown therapeutic potential for diseases such as stroke, diabetes, depression, and liver injury .

Adenylyl Cyclase (AC) Pathway

  • Opioid Receptor Agonists : Prolonged exposure to opioid receptor agonists triggers adaptations in the adenylyl cyclase (AC) pathway, leading to enhanced production of cyclic adenosine monophosphate (cAMP) .
  • Analgesic Tolerance : Superactivation of adenylyl cyclase contributes to the development of analgesic tolerance .

Metallopeptidases

PfM1AAP and PfM17LAP are metallo-exopeptidases with distinct substrate specificity profiles . PfM1AAP efficiently hydrolyzes N-terminal leucine, alanine, arginine, and lysine and cleaves phenylalanine, tyrosine, serine, and asparagine at lower catalytic rates . PfM17LAP exhibits an almost exclusive specificity for leucine and tryptophan .

Other Peptide Applications

  • Autoimmune Diseases : Peptides may be used in the treatment of autoimmune diseases such as lupus erythematosus, ulcerative colitis, autoimmune hemolytic anemia, thyrotoxicosis, rheumatoid arthritis, hepatic cirrhosis, and thymic aplasia and dysplasia .
  • Immunity Augmentation : They can augment immunity to infections (bacterial, viral, and fungal) .
  • Treatment of Immunological Conditions : Useful for Hodgkin's disease and hypogammaglobulinemic syndrome, aberrant cell proliferative conditions, and decreased immunological competence due to temporal decline in thymic hormone production, or in chemically or radiologically induced immunosuppressed states .

Mechanism of Action

The mechanism of action of tyrosyl-alanyl-phenylalanyl-glycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing signaling pathways and cellular processes. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tyrosyl-alanyl-phenylalanyl-glycine: Similar structure but lacks the amide group.

    Tyrosyl-alanyl-phenylalanyl-serine: Contains serine instead of glycine, altering its properties.

    Tyrosyl-alanyl-phenylalanyl-lysine: Incorporates lysine, introducing a positive charge.

Uniqueness

Tyrosyl-alanyl-phenylalanyl-glycinamide is unique due to its specific sequence and the presence of the amide group, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78700-75-1

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H29N5O5/c1-14(27-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)28-19(23(33)26-13-20(25)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,29H,11-13,24H2,1H3,(H2,25,30)(H,26,33)(H,27,32)(H,28,31)/t14-,18+,19+/m1/s1

InChI Key

JWZLANUHRXGDET-CCKFTAQKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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